2-(4-Chlorobenzyl)pyridine

Übersicht

Beschreibung

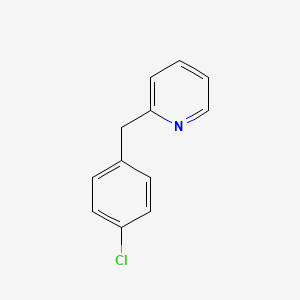

2-(4-Chlorobenzyl)pyridine is an organic compound with the molecular formula C12H10ClN It consists of a pyridine ring substituted at the 2-position with a 4-chlorobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Chlorobenzyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-chlorobenzyl with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Coordination Reactions with Metal Ions

2-(4-Chlorobenzyl)pyridine acts as a ligand in coordination chemistry, binding to transition metals via the pyridine nitrogen. A notable example is its reaction with cobalt thiocyanate (Co(NCS)₂), forming the complex [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂] .

| Property | Details |

|---|---|

| Coordination Geometry | Octahedral (Co²⁺ centers linked by μ-1,3-thiocyanato bridges) |

| Magnetic Behavior | Antiferromagnetic ordering below 3.9 K, metamagnetic transition at 260 Oe |

| Single-Chain Magnetism | Observed slow magnetic relaxation in zero field |

This complex demonstrates the compound’s ability to stabilize metal centers in specific geometries, relevant to materials science and magnetism research .

Electrophilic Substitution Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-2-(4-chlorobenzyl)pyridine |

| Sulfonation | H₂SO₄, SO₃, 100°C | 3-Sulfo-2-(4-chlorobenzyl)pyridine |

Key Insight : The chlorobenzyl group deactivates the ring but directs incoming electrophiles to the meta positions relative to itself .

Oxidation and Reduction Reactions

The benzyl group and pyridine ring participate in redox reactions:

Oxidation

-

Benzyl Group : Oxidized to a ketone under strong oxidizing conditions (e.g., KMnO₄, acidic medium), yielding 2-(4-chlorophenyl)pyridin-4-yl)ketone.

-

Pyridine Ring : Forms N-oxide derivatives with peroxides (e.g., mCPBA), though this is less common due to steric hindrance from the benzyl group .

Reduction

-

Pyridine Ring : Catalytic hydrogenation (H₂, Pd/C) reduces the ring to a piperidine derivative.

-

Chlorine Substituent : Not typically reduced under standard conditions, preserving the 4-chloro group in most reactions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging the pyridine ring’s electronic properties. For example:

| Reaction | Catalyst | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Chlorobenzyl)-4-arylpyridine |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, XPhos | 2-(4-Chlorobenzyl)-4-aminopyridine |

Regioselectivity : Coupling occurs preferentially at the 4-position of the pyridine ring due to steric hindrance at the 2-position from the benzyl group .

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows nucleophilic substitution under harsh conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (excess) | CuCl₂, 200°C | 2-(4-Chlorobenzyl)-4-aminopyridine |

| NaSH | DMF, 120°C | 2-(4-Chlorobenzyl)-4-mercaptopyridine |

Limitation : Reactions are slower compared to chloro-substituted pyridines due to reduced leaving-group activation.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Synthesis of Coordination Compounds:

2-(4-Chlorobenzyl)pyridine (ClBP) has been utilized as a ligand in the synthesis of coordination compounds. For instance, the reaction of cobalt(II) thiocyanate with ClBP leads to the formation of complex structures such as [Co(NCS)(ClBP)] and [Co(NCS)(ClBP)]n. These complexes exhibit interesting magnetic properties, including slow magnetic relaxations and metamagnetic transitions, which are significant for applications in materials science and magnetism studies .

Crystal Structure Analysis:

The crystal structures of these coordination compounds reveal that Co(II) ions are octahedrally coordinated by thiocyanato anions and ClBP ligands. Such structural insights are crucial for understanding the electronic properties and potential applications of these materials in electronic devices .

Medicinal Chemistry

Potential Anti-Glioblastoma Activity:

Recent studies have explored the modification of known drug structures to enhance their therapeutic efficacy against glioblastomas, aggressive brain tumors with limited treatment options. Variants of this compound have been examined for their ability to penetrate the blood-brain barrier (BBB) and exhibit low cardiotoxicity. Computational analyses indicated that certain derivatives possess promising pharmacological profiles, suggesting their potential as anti-glioblastoma agents .

Drug Development:

The incorporation of pyridine moieties into drug candidates is well-documented due to their favorable pharmacokinetic properties. The design of pyridine-based derivatives aims to improve solubility and bioavailability while minimizing toxicity, making them suitable candidates for further development in pharmaceutical applications .

Agrochemical Synthesis

Intermediate in Agrochemical Production:

this compound serves as an important intermediate in the synthesis of various agrochemicals. Its unique structural characteristics allow it to be incorporated into formulations aimed at enhancing crop protection and yield. The compound's reactivity can be tailored to develop novel pesticides or herbicides that target specific agricultural challenges .

Case Study 1: Magnetic Properties Investigation

A study focusing on the magnetic properties of cobalt complexes formed with ClBP demonstrated significant differences in behavior based on ligand interactions. The research highlighted how varying co-ligands influenced magnetic relaxation times, providing insights into designing materials for spintronic applications .

Case Study 2: Drug Design for CNS Penetration

In a comprehensive study on drug candidates targeting glioblastoma, several variants of ClBP were synthesized and tested for their ability to cross the BBB. The findings indicated that specific structural modifications could enhance CNS penetration while maintaining low toxicity profiles, paving the way for future clinical applications .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorobenzyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromobenzyl)pyridine

- 2-(4-Methylbenzyl)pyridine

- 2-(4-Nitrobenzyl)pyridine

Comparison

Compared to similar compounds, 2-(4-Chlorobenzyl)pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain substitution reactions. Additionally, the physical properties such as boiling point and solubility can differ due to the presence of the chlorine atom.

Biologische Aktivität

2-(4-Chlorobenzyl)pyridine, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including neurodegenerative disorders and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 4-chlorobenzyl group. This structural configuration is significant as it influences the compound's interactions with biological targets.

1. Anticholinesterase Activity

Recent studies indicate that compounds related to pyridine derivatives exhibit promising anticholinesterase activity. For instance, a structure-activity relationship (SAR) analysis showed that certain pyridine-containing compounds can selectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While specific data on this compound is limited, its structural similarity to other effective inhibitors suggests potential activity against AChE .

2. Antimicrobial Properties

Pyridine derivatives are known for their antimicrobial properties. A study highlighted that various pyridine compounds demonstrated significant antibacterial activity against strains such as Streptococcus pneumoniae and Escherichia coli. The presence of the chlorobenzyl moiety may enhance the antimicrobial efficacy of this compound due to increased lipophilicity and better membrane penetration .

3. Anticancer Potential

Research has shown that pyridine derivatives can exhibit anticancer properties. A study on novel polyfunctional pyridines indicated that modifications at specific positions on the pyridine ring could enhance cytotoxicity against cancer cell lines . Although specific studies on this compound are sparse, its structural characteristics suggest it may possess similar anticancer potential.

Case Studies

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems:

- Inhibition of AChE : By binding to the active site of AChE, it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

- Antimicrobial Action : The lipophilic chlorobenzyl group may facilitate penetration into microbial membranes, disrupting cellular functions.

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWMIMFDMJQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195864 | |

| Record name | 2-(4'-Chlorobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4350-41-8 | |

| Record name | 2-[(4-Chlorophenyl)methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4'-Chlorobenzyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4'-Chlorobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4'-chlorobenzyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.